Pipercyclobutanamide A(rel)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pipercyclobutanamide A(rel) is a member of benzodioxoles. It has a role as a metabolite.
Scientific Research Applications
Inhibition of Cytochrome P450 2D6
Pipercyclobutanamide A, isolated from Piper nigrum L., has shown potent inhibition of cytochrome P450 2D6 (CYP2D6) in human liver microsomes. This suggests its potential impact on drug-herb interactions when consumed concomitantly with drugs metabolized by CYP2D6 (Subehan et al., 2006).
Antiviral Properties Against SARS-CoV-2
Research indicates that alkamides and piperamides, including pipercyclobutanamide B, from Piper species exhibit potential antiviral activity against SARS-CoV-2. This underscores the significance of pipercyclobutanamides in developing antiviral compounds (Gutierrez-Villagomez et al., 2020).
Synthesis and Structural Analysis
A study outlines the synthesis process of pipercyclobutanamide A, emphasizing the challenges due to the presence of different substituents on the cyclobutane ring. This research offers insight into the structural complexities and synthetic strategies for such compounds (Gutekunst et al., 2012).
properties
Molecular Formula |
C34H38N2O6 |
---|---|
Molecular Weight |
570.7 g/mol |
IUPAC Name |
(Z)-3-[(1R,2S,3S,4R)-2-(1,3-benzodioxol-5-yl)-4-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-3-(piperidine-1-carbonyl)cyclobutyl]-1-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C34H38N2O6/c37-31(35-15-3-1-4-16-35)14-11-25-26(10-7-23-8-12-27-29(19-23)41-21-39-27)33(34(38)36-17-5-2-6-18-36)32(25)24-9-13-28-30(20-24)42-22-40-28/h7-14,19-20,25-26,32-33H,1-6,15-18,21-22H2/b10-7+,14-11-/t25-,26-,32+,33+/m1/s1 |
InChI Key |
MWYIPUPDBMGRSR-KZRNGNIQSA-N |
Isomeric SMILES |
C1CCN(CC1)C(=O)/C=C\[C@@H]2[C@H]([C@@H]([C@H]2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)/C=C/C6=CC7=C(C=C6)OCO7 |
Canonical SMILES |
C1CCN(CC1)C(=O)C=CC2C(C(C2C3=CC4=C(C=C3)OCO4)C(=O)N5CCCCC5)C=CC6=CC7=C(C=C6)OCO7 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.